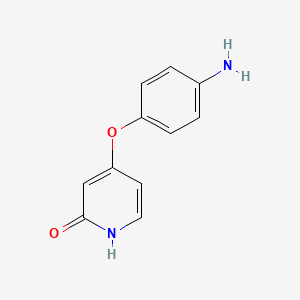4-(4-Aminophenoxy)pyridin-2(1H)-one
CAS No.: 1041861-94-2
Cat. No.: VC3320130
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1041861-94-2 |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 4-(4-aminophenoxy)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C11H10N2O2/c12-8-1-3-9(4-2-8)15-10-5-6-13-11(14)7-10/h1-7H,12H2,(H,13,14) |
| Standard InChI Key | DWRNYMHYGWVLRE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N)OC2=CC(=O)NC=C2 |
| Canonical SMILES | C1=CC(=CC=C1N)OC2=CC(=O)NC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
4-(4-Aminophenoxy)pyridin-2(1H)-one is an organic compound characterized by its unique chemical structure that combines both a pyridinone ring and an aminophenoxy group. It is formally identified through the following chemical parameters:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1041861-94-2 |
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| MDL Number | MFCD24038953 |
| Creation Date in Database | 2013-05-31 |
| Last Modified | 2025-02-22 |
Nomenclature and Synonyms
The compound is known by several systematic and alternative names in chemical databases and literature:
These synonyms reflect different approaches to naming the same chemical structure according to IUPAC conventions and various chemical naming systems.
Physical and Chemical Properties
Physical Characteristics
Based on the available commercial information, 4-(4-Aminophenoxy)pyridin-2(1H)-one exhibits the following physical properties:
| Property | Description |
|---|---|
| Appearance | Gray powder or White powder |
| State at Room Temperature | Solid |
| Storage Requirements | Sealed refrigeration at 2-8°C |
Chemical Structure Elements
The compound features several key structural elements that determine its chemical behavior:
-
A pyridin-2(1H)-one ring system, which contains a nitrogen atom in a heterocyclic structure
-
An aminophenoxy group attached at the 4-position of the pyridinone ring
-
An amino (-NH2) functionality at the para position of the phenoxy group
This chemical architecture provides multiple potential sites for hydrogen bonding, nucleophilic reactions, and other interactions that may be useful in pharmaceutical synthesis .
Many suppliers offer custom synthesis options for bulk quantities, indicating flexibility in production capabilities for this compound .
Applications and Significance
Pharmaceutical Intermediates
The primary application of 4-(4-Aminophenoxy)pyridin-2(1H)-one appears to be as a pharmaceutical intermediate:
"4-(4-aminophenoxy)-N-propylpicoliamide 4 is an important intermediate for the synthesis of many biologically active compounds."
By extension, the related structure of 4-(4-Aminophenoxy)pyridin-2(1H)-one suggests similar utility in pharmaceutical synthesis pathways. The compound is specifically categorized as a "medical intermediate" by multiple commercial sources .
Protein Degrader Building Blocks
One specific application identified is the compound's use in protein degrader technologies:
"Product Family: Protein Degrader Building Blocks"
Protein degraders represent an emerging class of pharmaceutical compounds that selectively promote the degradation of disease-causing proteins. The aminophenoxy functionality in this compound likely provides a useful chemical handle for incorporation into such molecular designs.
Specialized Chemical Applications
The compound's structure suggests potential applications in areas requiring:
-
Selective hydrogen bonding capabilities
-
Aromatic ring functionalization
-
Heterocyclic chemistry development
-
Amino group transformations
These properties make it potentially valuable in both research and industrial settings for developing new chemical entities.
Research Context and Development
Current Research Status
-
It appears in the EPA DSSTox database, suggesting potential regulatory monitoring or toxicological interest
-
Its presence in commercial chemical catalogs indicates demand from research and development sectors
-
Its classification as a "Protein Degrader Building Block" connects it to an active and growing field of pharmaceutical research
Related Compounds
A structurally related compound found in the search results is:
1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone (CAS: 1267610-26-3)
This compound shares the aminophenyl and 2(1H)-pyridinone structural elements but features a different connectivity pattern and additional morpholine functionality. The presence of such related structures in chemical databases suggests a broader family of compounds with potentially similar applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume